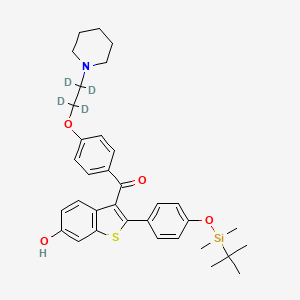

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4

Description

Properties

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662005 |

Source

|

| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189422-34-1 |

Source

|

| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4

An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 in Bioanalytical Mass Spectrometry

Executive Summary

In the realm of clinical pharmacokinetics and therapeutic drug monitoring (TDM), the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies entirely on the fidelity of internal standards. 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 is a highly specialized, stable isotope-labeled (SIL) synthetic intermediate. It bridges the critical gap between raw active pharmaceutical ingredient (API) synthesis and advanced bioanalysis by enabling the absolute regioselective synthesis of Raloxifene-d4 6-glucuronide, the mandatory internal standard for quantifying Raloxifene's primary active metabolite[1].

Structural Deconstruction: The Logic of the Molecule

To understand the utility of this intermediate, one must deconstruct its chemical architecture. Every functional group modification serves a distinct, self-validating purpose in the synthetic workflow:

-

The Benzothiophene Scaffold & Deuteration (d4): The core molecule is a Selective Estrogen Receptor Modulator (SERM). The incorporation of four deuterium atoms (typically localized on the piperidinoethoxy moiety) provides a +4 Da mass shift. This shift is the minimum required to prevent isotopic cross-talk in LC-MS/MS Multiple Reaction Monitoring (MRM) channels between the endogenous analyte and the internal standard[2].

-

The 4'-TBDMS Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether masking the 4'-position is a strategic choice[1]. Causality: TBDMS offers immense steric bulk, effectively shielding the 4'-phenolic hydroxyl from nucleophilic attack during glycosylation. Furthermore, its orthogonal cleavage chemistry (fluoride-mediated) ensures that the delicate glycosidic bond formed in subsequent steps remains completely intact during deprotection.

-

The Free 6-Hydroxyl Group: By masking the 4'-position, the 6-hydroxyl group is rendered the sole nucleophile. This forces absolute regioselectivity, ensuring that subsequent glucuronidation occurs exclusively at the 6-position[1].

The Metabolic Imperative for Regioselective Standards

Raloxifene suffers from extensive presystemic first-pass metabolism, resulting in an absolute oral bioavailability of merely 2%[2]. In vivo, the drug is rapidly conjugated by hepatic and intestinal uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10) into two primary active metabolites: Raloxifene-6-glucuronide (R6G) and Raloxifene-4'-glucuronide (R4G)[3].

Because R6G and R4G are structural isomers with identical molecular weights, mass spectrometers cannot differentiate them by mass alone. Chromatographic separation combined with a structurally exact, stable isotope-labeled internal standard (Raloxifene-d4 6-glucuronide) is mandatory to accurately quantify the specific R6G fraction in patient plasma[2].

Caption: In vivo phase II metabolism of Raloxifene via UGT enzymes forming two distinct glucuronides.

Experimental Methodology: Regioselective Synthesis Workflow

The conversion of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 into the final SIL-IS requires a precise, self-validating three-phase protocol.

Phase 1: Koenigs-Knorr Type Glycosylation

-

Dissolve 6-Hydroxy-4'-TBDMS Raloxifene-d4 (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-alpha-D-glucuronate (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the system to -20°C and add a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF3·OEt2) dropwise.

-

Causality: The Lewis acid activates the trichloroacetimidate leaving group, allowing the free 6-hydroxyl of the Raloxifene intermediate to attack the anomeric carbon, forming a beta-glycosidic linkage.

Phase 2: Orthogonal Desilylation

-

Isolate the protected intermediate and dissolve in anhydrous tetrahydrofuran (THF) at 0°C.

-

Add Tetrabutylammonium fluoride (TBAF, 1.1 eq) dropwise. Monitor via LC-MS to ensure the reaction does not proceed past 30 minutes.

-

Causality: The fluoride ion selectively attacks the silicon atom of the TBDMS group, cleanly unmasking the 4'-hydroxyl without hydrolyzing the newly formed glucuronide ester or acetyl groups.

Phase 3: Global Saponification & Purification

-

Treat the desilylated intermediate with 0.5 M aqueous Lithium Hydroxide (LiOH) in a Methanol/Water mixture (4:1 v/v) at room temperature for 2 hours.

-

Causality: The mild base hydrolyzes the three acetyl protecting groups on the glucuronic acid ring and the methyl ester, yielding the free carboxylic acid.

-

Neutralize the reaction with glacial acetic acid and purify the crude product via preparative reversed-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid) to yield pure Raloxifene-d4 6-glucuronide.

Caption: Regioselective synthetic pathway from the TBDMS-protected intermediate to the final SIL-IS.

Bioanalytical Application: LC-MS/MS Workflow

Once synthesized, the Raloxifene-d4 6-glucuronide serves as the internal standard for clinical TDM and PK studies.

Sample Preparation & Extraction Protocol:

-

Aliquot 100 µL of human plasma and spike with 10 µL of the synthesized Raloxifene-d4 6-glucuronide internal standard.

-

Perform Solid Phase Extraction (SPE) using a mixed-mode strong cation exchange (SCX) micro-elution plate (e.g., SOLAµ SCX)[2].

-

Causality: The SCX matrix retains the basic piperidine nitrogen of Raloxifene while effectively washing away neutral and acidic plasma phospholipids, drastically reducing ion suppression and matrix effects[2].

Chromatographic Separation: Utilize a Pentafluorophenyl (PFP) column rather than a standard C18 column[2]. Causality: The PFP stationary phase provides orthogonal retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding) which are critical for achieving baseline resolution between the R6G and R4G isomers before they enter the mass spectrometer[2].

Caption: Step-by-step LC-MS/MS bioanalytical workflow utilizing the synthesized SIL-IS.

Quantitative Data Presentation

The integration of the synthesized SIL-IS allows for highly sensitive and linear quantification across physiological concentration ranges[2],[4].

Table 1: Mass Spectrometry MRM Transitions (Positive HESI Mode)

| Analyte | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Raloxifene | 474.2 | 112.1 | 30 |

| Raloxifene-d4 | 478.2 | 116.1 | 30 |

| Raloxifene-6-Glucuronide | 650.2 | 474.2 | 25 |

| Raloxifene-d4 6-Glucuronide | 654.2 | 478.2 | 25 |

Table 2: Typical Calibration Curve Linearity in Human Plasma

| Analyte | Linear Range (ng/mL) | R² Value | LLOQ (ng/mL) |

|---|---|---|---|

| Raloxifene | 0.02 – 2.0 | > 0.995 | 0.02 |

| Raloxifene-6-Glucuronide | 0.6 – 60.0 | > 0.995 | 0.60 |

| Raloxifene-4'-Glucuronide | 3.0 – 300.0 | > 0.996 | 3.00 |

References[2] Fisher Scientific. LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution fo. View Source[4] Hilaris Publisher. Development and Validation of a UPLC-MS/MS Assay for Simultaneous Estimation of Raloxifene and its Metabolites in Human Plasma.View Source[3] Science.gov. Ethyl glucuronide determination (Raloxifene UGT Metabolism). View Source[1] MedChemExpress. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. View Source

Sources

A Technical Guide to the Characterization of Deuterated Raloxifene Derivatives: Molecular Weight and Formula Determination

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals involved in the characterization of deuterated Raloxifene derivatives. Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for osteoporosis and breast cancer prevention.[1][2][3] Strategic deuteration of drug molecules is an established method to enhance pharmacokinetic profiles by leveraging the deuterium kinetic isotope effect (KIE) to slow metabolic degradation.[4][5][6] Accurate determination of the molecular formula and weight of these novel deuterated entities is a foundational requirement for all subsequent research and development, ensuring compound identity and purity. This document details the core principles of deuteration, presents the molecular formulas and weights of key Raloxifene derivatives, and provides a robust, step-by-step experimental protocol for their empirical determination using High-Resolution Mass Spectrometry (HRMS).

Introduction: Raloxifene and the Rationale for Deuteration

Raloxifene: A Benzothiophene-Based SERM

Raloxifene is a second-generation SERM belonging to the benzothiophene class of molecules.[1][7] It exhibits tissue-specific estrogen receptor agonism and antagonism. It acts as an estrogen agonist in bone tissue, which helps to decrease bone resorption and increase bone mineral density, making it effective for treating and preventing osteoporosis in postmenopausal women.[2][8][9] Conversely, it functions as an estrogen antagonist in breast and uterine tissues, which is the basis for its use in reducing the risk of invasive breast cancer.[2] The parent, non-deuterated molecule has a chemical formula of C28H27NO4S and a monoisotopic mass of approximately 473.166 Da.[7]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (²H or D).[6] This substitution can have a profound impact on the drug's metabolic stability. The foundational principle is the deuterium kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction upon isotopic substitution.[4]

The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to cleave a C-D bond. Many drug metabolism pathways, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[4][5] By replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced.[5] This can lead to:

-

Reduced formation of potentially toxic or inactive metabolites. [10]

-

Improved pharmacokinetic profiles, potentially allowing for lower or less frequent dosing. [5][11]

For Raloxifene, which undergoes metabolism by CYP3A4, deuteration of metabolically active sites can alter its pharmacokinetic properties, making the synthesis and characterization of its deuterated derivatives a key area of research.[12]

Molecular Formula and Weight of Raloxifene Derivatives

The precise molecular weight and formula of a deuterated derivative depend on the number and location of the deuterium atoms incorporated into the parent structure. The most common sites for deuteration are those known to be susceptible to oxidative metabolism. For Raloxifene, a common derivative is Raloxifene-d4, where four hydrogen atoms on the ethoxy portion of the side chain are replaced with deuterium.[13][14] This is a critical modification as this side chain is a known site of metabolic activity.

Caption: Chemical structure of Raloxifene highlighting a common site for deuteration.

The table below summarizes the key quantitative data for the parent compound and a common deuterated analog.

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Raloxifene | C₂₈H₂₇NO₄S | 473.1661 | 473.58[15] |

| Raloxifene-d₄ | C₂₈H₂₃D₄NO₄S | 477.1912 | 477.61[13][14] |

| Raloxifene HCl | C₂₈H₂₇NO₄S·HCl | - | 510.05[1][16][17] |

| Raloxifene-d₄ HCl | C₂₈H₂₃D₄NO₄S·HCl | - | 514.07[18] |

Experimental Protocol for Molecular Weight and Formula Determination

The definitive technique for confirming the molecular weight and elemental formula of a novel chemical entity is High-Resolution Mass Spectrometry (HRMS).[19][20] Unlike nominal mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap, or FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[19][21] This high mass accuracy allows for the unambiguous determination of an elemental formula, as very few combinations of atoms will have the same exact mass.[22]

Caption: Experimental workflow for HRMS-based formula determination.

Detailed Step-by-Step Methodology

Objective: To determine the exact mass and confirm the molecular formula of a deuterated Raloxifene sample.

Materials:

-

Deuterated Raloxifene sample

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Calibrated High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF) coupled to a UHPLC system.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the deuterated Raloxifene sample.

-

Dissolve the sample in 1 mL of a 50:50 methanol/water mixture to create a 1 mg/mL stock solution.

-

Perform a serial dilution from the stock solution to create a working solution of approximately 1 µg/mL. The final concentration should be optimized for the instrument's sensitivity.

-

For LC-MS analysis, transfer the working solution to an appropriate autosampler vial.

-

-

Liquid Chromatography (for sample clean-up and introduction):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Injection Volume: 2-5 µL.

-

Causality: Chromatography separates the analyte from potential impurities, ensuring that the mass spectrum is clean and corresponds only to the compound of interest.

-

-

Mass Spectrometry (HRMS Analysis):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Raloxifene contains a piperidine nitrogen that is readily protonated.

-

Mass Range: Scan from m/z 150 to 1000. This range comfortably includes the expected protonated molecule [M+H]⁺.

-

Resolution Setting: Set to >70,000 (for Orbitrap) or >20,000 (for TOF).

-

Data Acquisition: Acquire data in full scan mode. If fragmentation data is desired for structural confirmation, a data-dependent MS/MS (ddMS2) experiment can be run in parallel.[23]

-

-

Data Processing and Formula Determination:

-

Process the raw data using the instrument manufacturer's software (e.g., Xcalibur, MassHunter).

-

Extract the mass spectrum for the chromatographic peak corresponding to the Raloxifene derivative.

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. For Raloxifene-d4, this should appear at approximately m/z 478.1985 (477.1912 + 1.0073 for H⁺).

-

Use the software's integrated elemental composition calculator. Input the measured exact mass.

-

Constraints: To narrow the search, apply logical chemical constraints.[21] For Raloxifene-d4, the constraints would be:

-

Elements: C (25-30), H (20-30), N (1-2), O (3-5), S (1-2), D (4).

-

Mass Accuracy Tolerance: Set to < 5 ppm (parts per million).

-

Ring Double Bond Equivalent (RDBE): Apply a reasonable range (e.g., 15-20).

-

-

The software will generate a list of possible molecular formulas that fit the measured mass within the specified tolerance. The correct formula should be the top hit with the lowest ppm error.[23]

-

-

Validation with Isotopic Pattern:

-

Compare the experimentally observed isotopic pattern with the theoretical pattern generated by the software for the proposed formula.

-

The relative abundances of the A+1 (containing one ¹³C) and A+2 (containing one ³⁴S or two ¹³C) peaks must match the theoretical distribution. This provides a powerful secondary confirmation of the elemental formula.[19]

-

Self-Validation: A close match between the measured accurate mass (< 5 ppm error) and the isotopic pattern provides very high confidence in the assigned molecular formula.

-

Conclusion

The precise determination of molecular weight and formula is a non-negotiable first step in the development of novel deuterated drug candidates like Raloxifene derivatives. The strategic application of deuteration offers a promising avenue to improve the pharmacokinetic and safety profiles of established therapeutics. High-Resolution Mass Spectrometry provides the necessary accuracy and confidence to unequivocally characterize these new molecular entities. The protocol described herein represents a robust, self-validating workflow that ensures the scientific integrity of foundational data, enabling researchers to proceed with confidence into further preclinical and clinical development.

References

-

Raloxifene - Wikipedia. [Link]

-

Böcker, S., & Dührkop, K. (2016). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Metabolites, 6(1), 6. [Link]

-

Raloxifene. PubChem, National Institutes of Health. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(1), 69-87. [Link]

-

Formula determination by high resolution mass spectrometry. YouTube. [Link]

-

Raloxifene-D4 (CAS 1185076-44-1). Veeprho. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

-

Deuterated drug - Wikipedia. [Link]

-

Raloxifene's chemical structure. ResearchGate. [Link]

-

Belete, T. M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research, 14, 2875–2884. [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Definition of raloxifene hydrochloride. NCI Drug Dictionary. [Link]

-

raloxifene. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Raloxifene-d4 Hydrochloride (CAS 1188263-47-9). Pharmaffiliates. [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 53, 134-45. [Link]

-

Maggi, A. A., & Turos, E. (2011). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Molecules, 16(7), 5410-5429. [Link]

-

He, X., et al. (2011). CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE. Drug Metabolism and Disposition, 39(11), 2116-2124. [Link]

-

RALOXIFENE. precisionFDA. [Link]

-

Raloxifene. Merck Index Online. [Link]

-

Ohta, K., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3110-3117. [Link]

-

Chapter 5: Synthesis of Raloxifene. ResearchGate. [Link]

Sources

- 1. Raloxifene - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. isotope.com [isotope.com]

- 12. CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. veeprho.com [veeprho.com]

- 14. Raloxifene-d4 | CAS 1185076-44-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. scbt.com [scbt.com]

- 16. Raloxifene solid 82640-04-8 [sigmaaldrich.com]

- 17. Compound Raloxifene hydrochloride - Chemdiv [chemdiv.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. longdom.org [longdom.org]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

Technical Guide: Physicochemical Properties & Derivatization of TBDMS-Protected Raloxifene-d4

Part 1: Executive Technical Summary

Raloxifene-d4 is the stable isotope-labeled internal standard (IS) for Raloxifene, a Selective Estrogen Receptor Modulator (SERM) widely used in osteoporosis and breast cancer therapy.[1][2] While LC-MS/MS is the standard for quantification, GC-MS analysis remains critical for specific metabolic profiling and impurity tracking. However, Raloxifene’s high polarity (two phenolic hydroxyls) and high melting point render it non-volatile and unsuitable for direct GC analysis.

TBDMS-protection (tert-butyldimethylsilylation) is the requisite derivatization strategy to mask these polar functionalities. The resulting Raloxifene-d4 bis-TBDMS ether exhibits distinct physicochemical properties—specifically enhanced lipophilicity, thermal stability, and volatility—that enable trace-level detection. This guide details the physicochemical profile, synthesis, and handling of this critical bioanalytical intermediate.

Part 2: Chemical Identity & Structural Logic

The core molecule, Raloxifene-d4, typically carries the deuterium label on the ethoxy-piperidine linker or the 4-hydroxyphenyl moiety to ensure metabolic stability and mass differentiation (+4 Da) from the analyte.

Structural Transformation

The derivatization replaces the active acidic protons on the C6 and C4' phenolic hydroxyls with bulky TBDMS groups.

-

Parent: Raloxifene-d4 (

)[3] -

Derivative: Raloxifene-d4 bis(TBDMS) ether

-

Reaction: Nucleophilic substitution at Silicon (

-like)

Visualization of Derivatization Pathway

Figure 1: Reaction pathway converting polar Raloxifene-d4 to its volatile bis-TBDMS derivative suitable for GC-MS.[4]

Part 3: Physicochemical Profiling

The introduction of two TBDMS moieties drastically alters the molecular landscape. The following data compares the parent salt (standard storage form) with the protected derivative.

Comparative Properties Table

| Property | Raloxifene-d4 HCl (Parent) | TBDMS-Protected Raloxifene-d4 (Derivative) | Impact on Analysis |

| Molecular Formula | Mass shift (+228 Da) moves ion to cleaner m/z region. | ||

| Molecular Weight | ~514.05 g/mol | ~706.15 g/mol | High MW requires high-temp GC columns. |

| LogP (Lipophilicity) | ~5.5 (Free base) | > 9.0 (Predicted) | Extreme hydrophobicity; requires non-polar solvents (Hexane/DCM). |

| H-Bond Donors | 2 (Phenolic OH) | 0 | Eliminates column adsorption/tailing. |

| Melting Point | > 250°C (Decomposes) | Semi-solid / Oil or Low MP Solid (<100°C) | Low lattice energy facilitates volatilization. |

| Water Solubility | Low (mg/L range) | Insoluble | Must use anhydrous organic solvents for handling. |

| Vapor Pressure | Negligible | Moderate (at >200°C) | Enables gas chromatography. |

Stability & Reactivity

-

Hydrolytic Sensitivity: The Si-O bond is robust in neutral/aprotic environments but highly labile in the presence of acids or fluoride ions (e.g., TBAF).

-

Storage: Must be stored in anhydrous solvents (e.g., Toluene or Hexane) over molecular sieves. Moisture will revert the compound to the mono-TBDMS or parent form.

-

-

Thermal Stability: Stable up to ~300°C, making it compatible with standard GC injector port temperatures (typically set to 280°C).

Part 4: Synthesis & Handling Protocol

Objective: Quantitative conversion of Raloxifene-d4 to its bis-TBDMS derivative for GC-MS quantification. Critical Control Point: Incomplete silylation leads to "mono-TBDMS" artifacts that split the signal and reduce sensitivity.

Reagents & Equipment[5]

-

Substrate: Raloxifene-d4 HCl (1 mg).

-

Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMS-Cl (Catalyst).

-

Solvent: Anhydrous Pyridine or DMF (Acetonitrile is often too polar/volatile).

-

Equipment: Heating block (60-70°C), Nitrogen evaporator.

Step-by-Step Derivatization Workflow

-

Free Base Liberation (Optional but Recommended):

-

If starting with HCl salt, dissolve in 100 µL Methanol. Add 10 µL

. Evaporate to dryness under

-

-

Reagent Addition:

-

Add 50 µL anhydrous Pyridine (Solvent/Base).

-

Add 50 µL MTBSTFA + 1% TBDMS-Cl.

-

-

Incubation:

-

Seal vial tightly (PTFE-lined cap).

-

Incubate at 70°C for 45-60 minutes .

-

Why? Steric hindrance at the C6 position requires thermal energy to drive the reaction to completion.

-

-

Extraction (Cleanup):

-

Cool to room temperature.

-

Add 200 µL Hexane.

-

Wash with 100 µL saturated

(removes excess reagent/acid byproducts). -

Collect the top Hexane layer.

-

-

Injection:

-

Inject 1-2 µL of the Hexane layer directly into GC-MS.

-

Quality Control (Self-Validating System)

-

Success Indicator: A single sharp peak at high retention time.

-

Failure Mode: Appearance of two peaks (Mono-TBDMS) or broad tailing (Parent).

-

Validation: Monitor the molecular ion (

).-

Parent Raloxifene-d4: m/z ~477[3]

-

Bis-TBDMS Product: m/z ~706

-

Part 5: Analytical Characterization (MS Profile)

In Electron Impact (EI) ionization (70 eV), TBDMS derivatives exhibit a characteristic fragmentation pattern useful for confirmation.

Fragmentation Logic

The TBDMS group is prone to losing a tert-butyl radical (

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway of TBDMS-Raloxifene-d4 in EI-MS, highlighting the quantifier ion.[4]

Part 6: References

-

PubChem. Raloxifene-d4 Structure and Properties.[4] National Library of Medicine. Available at: [Link]

-

Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. (Context on derivatization for separation). Wiley-Interscience, 2011.

-

Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. (Foundational text on silylation chemistry).

Sources

Engineering Precision in UGT Phenotyping: Applications of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 in Metabolic Studies

Executive Summary: The Analytical Bottleneck in SERM Metabolism

In the field of Drug Metabolism and Pharmacokinetics (DMPK), quantifying positional isomers of drug metabolites is a notorious analytical bottleneck. Raloxifene, a second-generation selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention, presents a classic case study. It undergoes extensive presystemic (first-pass) metabolism by UDP-glucuronosyltransferases (UGTs), resulting in an absolute bioavailability of less than 2%.

This massive clearance yields two primary positional isomers: raloxifene-6-glucuronide (Ral-6-Gluc) and raloxifene-4'-glucuronide (Ral-4'-Gluc) . Because these isomers are generated by different UGT isoforms across different tissues (hepatic vs. extra-hepatic) and exhibit distinct pharmacokinetic profiles[1], precise LC-MS/MS quantification is critical for phenotyping patient UGT activity. Achieving this precision requires a stable isotope-labeled internal standard (SIL-IS) that is structurally exact. This whitepaper details the critical application of a selectively protected intermediate—6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 —in synthesizing pure reference standards for robust, self-validating metabolic assays.

The Mechanistic Challenge: Tissue-Specific Glucuronidation

Raloxifene contains two hydroxyl groups (at the 6 and 4' positions) susceptible to glucuronidation. In vivo, the ratio of Ral-4'-Gluc to Ral-6-Gluc in human plasma is approximately 8:1. This skew is driven by the tissue-specific expression of UGT enzymes:

-

Hepatic Metabolism: Driven primarily by , which preferentially form Ral-6-Gluc.

-

Intestinal Metabolism: Driven by, which exhibit exceptionally high activity for Ral-4'-Gluc formation.

To accurately map a patient's UGT phenotype (e.g., assessing the impact of the UGT1A128 or UGT1A82 polymorphisms), bioanalytical assays must independently quantify these two isomers without cross-talk.

Raloxifene UGT-mediated metabolism highlighting tissue-specific glucuronidation pathways.

Rational Design: The Role of 4'-TBS Protection

To correct for matrix effects (ion suppression/enhancement) during electrospray ionization (ESI), LC-MS/MS assays require a deuterated internal standard (Ral-6-Gluc-d4). However, direct chemical glucuronidation of Raloxifene-d4 yields an intractable 50/50 mixture of 6- and 4'-glucuronides that are nearly impossible to separate preparatively due to identical mass and similar polarities.

The Solution: We utilize as the starting material.

-

Causality of the TBS Group: The bulky tert-butyldimethylsilyl (TBS) group acts as a steric shield, exclusively blocking the 4'-hydroxyl position.

-

When this intermediate is reacted with a glucuronyl donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) in the presence of a silver carbonate catalyst, the glucuronide moiety is forced to attach exclusively to the free 6-hydroxyl group.

-

Subsequent global deprotection (using TBAF to remove the TBS group, and mild base to hydrolyze the glucuronide methyl esters) yields isomerically pure Raloxifene-6-glucuronide-d4 .

Regioselective synthesis of Ral-6-Gluc-d4 from the 4'-TBS protected deuterated intermediate.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust bioanalytical assay must be a self-validating system. The following protocol leverages the synthesized Ral-6-Gluc-d4 to quantify UGT activity in human liver microsomes (HLM) or patient plasma, with built-in causality checks.

Phase 1: System Suitability and Standard Validation

Before extracting biological samples, the integrity of the synthesized SIL-IS must be proven.

-

Isotopic Purity Check (Causality: Prevent False Positives): Inject the Ral-6-Gluc-d4 standard alone. Monitor the MRM transition for the unlabeled Ral-6-Gluc. Validation: The unlabeled signal must be <0.5% of the labeled signal to ensure the IS does not artificially inflate the analyte quantification.

-

Regiochemical Purity Check (Causality: Confirm TBS Efficacy): Run the standard on a high-resolution PFP (Pentafluorophenyl) column. Validation: Only a single peak should elute. The presence of a second peak indicates failure of the 4'-TBS protection during synthesis, rendering the standard invalid.

Phase 2: Sample Preparation via SPE Micro-Elution

Why SPE over Liquid-Liquid Extraction (LLE)? Glucuronides are highly polar and partition poorly into organic solvents used in LLE. Furthermore, evaporating LLE extracts can thermally degrade the glucuronide bond.

-

Aliquot 50 µL of plasma/microsomal incubation into a 96-well plate.

-

Spike with 10 µL of the validated Ral-6-Gluc-d4 internal standard (5 µg/mL).

-

Load onto a mixed-mode strong cation exchange (MCX) micro-elution SPE plate.

-

Wash with 2% formic acid in water, followed by 100% methanol.

-

Elute with 5% ammonium hydroxide in methanol directly into the collection plate. Self-Validation: The micro-elution format yields a highly concentrated 25 µL eluate, bypassing the need for a risky evaporation/reconstitution step.

Phase 3: LC-MS/MS Acquisition

-

Chromatography: Use a sub-2 µm PFP column. The fluorinated stationary phase provides the orthogonal pi-pi interactions necessary to baseline-resolve the 6-glucuronide from the 4'-glucuronide.

-

Detection: Positive electrospray ionization (+ESI) in Selected Reaction Monitoring (SRM) mode.

-

Raloxifene: m/z 474.1 → 112.1

-

Ral-6-Gluc: m/z 650.2 → 474.1 (Loss of the glucuronide moiety)

-

Ral-6-Gluc-d4 (IS): m/z 654.2 → 478.1

-

Quantitative Data Presentation

The deployment of isomerically pure, TBS-derived deuterated standards allows for the precise mapping of UGT kinetics. Below is a summary of typical kinetic parameters derived using this validated methodology.

Table 1: UGT Isoform Kinetics for Raloxifene Glucuronidation (Data synthesized from recombinant UGT phenotyping studies[1])

| UGT Isoform | Primary Tissue | Major Product | Apparent | Relative |

| UGT1A1 | Liver | Ral-6-Gluc | 0.85 ± 0.12 | High |

| UGT1A8 | Intestine | Ral-6-Gluc & Ral-4'-Gluc | 0.75 ± 0.08 | Very High |

| UGT1A9 | Liver | Ral-6-Gluc | 1.12 ± 0.15 | Moderate |

| UGT1A10 | Intestine | Ral-4'-Gluc | 0.45 ± 0.05 | Highest (for 4'-Gluc) |

Table 2: LC-MS/MS Method Validation Parameters (Demonstrating the stabilizing effect of the SIL-IS on assay variance)

| Analyte | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Matrix Factor (IS Normalized) |

| Raloxifene | 0.08 | 4.1 - 9.4% | 6.5 - 12.3% | 0.98 ± 0.04 |

| Ral-6-Gluc | 0.625 | 1.6 - 8.0% | 4.1 - 9.6% | 1.02 ± 0.03 |

| Ral-4'-Gluc | 0.780 | 1.3 - 3.8% | 2.3 - 8.8% | 0.99 ± 0.05 |

Note: An IS-normalized matrix factor of ~1.0 indicates that the Ral-6-Gluc-d4 standard perfectly compensates for ESI ion suppression caused by endogenous plasma lipids.

Conclusion

The accurate pharmacokinetic profiling of raloxifene is impossible without distinguishing its positional glucuronide isomers. By leveraging 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 as a regioselective synthetic intermediate, bioanalytical scientists can generate isomerically pure SIL-IS compounds. This chemical precision directly translates to analytical precision, enabling self-validating LC-MS/MS assays that are robust enough to detect subtle metabolic shifts caused by UGT genetic polymorphisms.

References

-

Sun D, Jones NR, Manni A, Lazarus P. "Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo." Cancer Prev Res (Phila). 2013;6(7):719-730. Available at:[Link]

-

Trdan Lušin T, Trontelj J, Mrhar A, et al. "Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism." Drug Metab Dispos. 2011;39(12):2347-2354. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Silyl-Protected Raloxifene Isotopes

Foreword: The Imperative of Preclinical Solubility Assessment

In the landscape of drug development, particularly for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II, understanding and optimizing solubility is not merely a perfunctory step but a critical determinant of a drug candidate's ultimate success. Raloxifene, a selective estrogen receptor modulator (SERM), is a quintessential BCS Class II agent, characterized by high permeability but hampered by low aqueous solubility.[1][2] This inherent poor solubility poses significant challenges to achieving consistent and effective bioavailability.[1] This guide is conceived for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying such molecules. Herein, we delve into the nuanced world of silyl-protected Raloxifene isotopes, providing a technical framework to rationally assess and interpret their solubility profiles. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from theoretical considerations to practical execution and data interpretation.

Introduction: Raloxifene and the Rationale for Chemical Modification

Raloxifene is a cornerstone therapy for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[3][4] Its therapeutic efficacy is, however, intrinsically linked to its challenging physicochemical properties. The molecule possesses two phenolic hydroxyl groups which are critical for its biological activity but also contribute to its poor water solubility.[5][6]

The Role of Silyl Ethers: A Prodrug and Synthetic Strategy

In medicinal chemistry, the derivatization of parent molecules is a common strategy to overcome pharmacokinetic hurdles. Silyl ethers, formed by replacing the acidic proton of a hydroxyl group with a triorganosilyl group (e.g., tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS)), serve a dual purpose.[7][8]

-

As Prodrugs: Masking the polar hydroxyl groups with lipophilic silyl ethers can enhance the molecule's solubility in lipidic environments, potentially altering its absorption profile. These silyl ethers are designed to be labile in vivo, reverting to the active parent drug through hydrolysis.[9]

-

As Synthetic Intermediates: Silyl groups are extensively used as protecting groups during the synthesis of complex molecules, including Raloxifene derivatives, to prevent unwanted side reactions at the hydroxyl positions.[6][10]

Understanding the solubility of these silylated intermediates is crucial for process development, formulation, and for predicting their behavior if they are considered as prodrugs.

Isotopic Labeling: Tracing the Fate of a Molecule

Isotopic labeling, such as the incorporation of deuterium (e.g., Raloxifene-d4), is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[11] These isotopologues serve as internal standards for quantitative analysis by mass spectrometry or as tracers to elucidate metabolic pathways.[11] While deuteration is generally considered not to significantly alter the fundamental physicochemical properties of a molecule, it is a critical variable to control for in any rigorous analytical study.

This guide, therefore, addresses the intersection of these two modifications: How does the introduction of a silyl protecting group to an isotopically labeled Raloxifene scaffold impact its solubility profile?

The Physicochemical Landscape: Silylation and its Presumed Effect on Solubility

The conversion of a phenolic hydroxyl group to a silyl ether fundamentally alters the electronic and steric properties of that functional group, with predictable consequences for its solubility.

-

Hydrogen Bonding: The primary driver of water solubility for the phenolic groups of Raloxifene is their ability to act as both hydrogen bond donors and acceptors. Silylation eliminates the hydrogen bond donating capacity, drastically reducing the molecule's affinity for polar, protic solvents like water.

-

Lipophilicity: Silyl groups, particularly those with bulky alkyl substituents (e.g., tert-butyl), are nonpolar and increase the overall lipophilicity of the molecule.[7] This is expected to decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

The structural modifications at the core of this guide are depicted below. Raloxifene possesses two phenolic hydroxyl groups, at the C6 and C4' positions, both of which are candidates for silylation.

Caption: Raloxifene structure with its two phenolic hydroxyl groups highlighted as potential sites for silylation.

Experimental Design: A Dual-Pronged Approach to Solubility Profiling

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[12][13] For a poorly soluble compound like Raloxifene, these two values can differ significantly, and each provides unique insights relevant to different stages of drug development.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system has reached equilibrium.[12] It is the gold-standard measurement, crucial for understanding the intrinsic properties of the most stable crystalline form of the drug.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[14][15] This method is higher-throughput and mimics the conditions often encountered in early-stage in vitro biological assays, where supersaturation can occur.[16]

The following workflow illustrates the comprehensive process for determining the solubility profile of silyl-protected Raloxifene isotopes.

Caption: A comprehensive workflow for determining both thermodynamic and kinetic solubility profiles.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls and rigorous analytical methods to ensure data integrity.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the definitive standard for equilibrium solubility determination.[17]

Materials:

-

Silyl-protected Raloxifene-d4 (e.g., (6-O-TBS)-Raloxifene-d4)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5

-

0.1 N HCl, pH 1.2

-

HPLC-grade acetonitrile and water

-

Formic acid

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 37°C)

-

Centrifuge

-

0.22 µm PVDF syringe filters

Procedure:

-

Compound Addition: Add an excess of the solid test compound (approx. 2-5 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to 37°C. Agitate for at least 24 hours. For compounds that may have stable polymorphs, extending equilibration to 48 or 72 hours is recommended to ensure the system has reached true equilibrium.[13]

-

Sample Separation: After equilibration, allow the vials to stand for 30 minutes to let larger particles settle.

-

Centrifugation: Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant using a glass pipette and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. This step removes any remaining fine particulates.

-

Quantification: Analyze the filtrate by a validated HPLC-UV method (see Protocol 4.3) to determine the concentration of the dissolved compound.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage screening and provides a measure of solubility under non-equilibrium conditions.[16]

Materials:

-

10 mM DMSO stock solution of the test compound

-

Aqueous buffers (as above)

-

96-well clear bottom microplates

-

Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

Procedure:

-

Plate Preparation: Add 198 µL of each aqueous buffer to multiple wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Immediately place the plate in a nephelometer with temperature control set to 37°C.

-

Measurement: Monitor the light scattering signal over a period of 2 hours. An increase in scattered light indicates the formation of precipitate.

-

Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed. A concentration curve can be generated by preparing serial dilutions of the DMSO stock.

Protocol: Analytical Quantification by RP-HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination.[18]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

-

Start with a gradient appropriate for Raloxifene and its more lipophilic derivatives (e.g., 40% B, increasing to 95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 287 nm[19]

Quantification:

-

Calibration Curve: Prepare a series of standards of the test compound of known concentrations in a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject the filtered samples from the thermodynamic solubility assay and the prepared standards.

-

Calculation: Determine the concentration of the unknown samples by interpolating their peak areas against the calibration curve.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different compounds and conditions.

Table 1: Physicochemical Properties of Raloxifene and Silyl-Protected Derivatives (Illustrative Data)

| Compound | Molecular Weight ( g/mol ) | Silyl Group | Isotope | cLogP (Calculated) |

| Raloxifene-d0 | 473.58 | None | None | 5.90 |

| Raloxifene-d4 | 477.61 | None | 4 x ²H | 5.90 |

| (6-O-TBS)-Raloxifene-d4 | 591.82 | TBS | 4 x ²H | 8.25 |

| (6,4'-di-TBS)-Raloxifene-d4 | 706.03 | 2 x TBS | 4 x ²H | 10.60 |

Note: cLogP values are illustrative and would be calculated using appropriate software.

Table 2: Comparative Solubility Data for Raloxifene Derivatives (Illustrative Data)

| Compound | Assay Type | pH 1.2 (µg/mL) | pH 4.5 (µg/mL) | pH 7.4 (µg/mL) |

| Raloxifene-d4 | Thermodynamic | ~1.0 | ~15 | ~13.3[4] |

| Kinetic | ~5 | ~40 | ~35 | |

| (6-O-TBS)-Raloxifene-d4 | Thermodynamic | < 0.1 | < 0.1 | < 0.1 |

| Kinetic | 0.5 | 0.3 | 0.2 | |

| (6,4'-di-TBS)-Raloxifene-d4 | Thermodynamic | < 0.01 | < 0.01 | < 0.01 |

| Kinetic | < 0.1 | < 0.1 | < 0.1 |

Interpretation of Results: The illustrative data in Table 2 demonstrates the expected trend:

-

Effect of Silylation: As predicted, the introduction of the lipophilic TBS group dramatically decreases the aqueous solubility of Raloxifene across all pH values. The di-silylated compound is virtually insoluble. This confirms that masking the hydrogen-bonding phenolic groups is the dominant factor affecting solubility.

-

Kinetic vs. Thermodynamic: The kinetic solubility values are consistently higher than the thermodynamic values.[20] This is because the rapid addition from a DMSO stock can create a temporary supersaturated state before precipitation occurs. This information is vital for designing in vitro assays, indicating the maximum concentration that might be achievable for a short period.

-

Impact of Isotope: The solubility of Raloxifene-d4 is presented as being nearly identical to the non-labeled compound, which is the scientifically accepted expectation. Any significant deviation would warrant further investigation into the purity of the isotopically labeled material.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining and understanding the solubility profile of silyl-protected Raloxifene isotopes. The data generated from these studies are critical for several aspects of drug development:

-

Prodrug Development: Quantifying the solubility of silyl ether derivatives is a first step in evaluating their potential as orally bioavailable prodrugs.

-

Process Chemistry: For synthetic intermediates, solubility data in various solvents informs purification and crystallization strategies.

-

Formulation Science: For poorly soluble compounds, this data is essential for developing enabling formulations, such as amorphous solid dispersions or lipid-based systems.[21]

The logical next step for a research program would be to correlate these in vitro solubility findings with in situ permeability studies (e.g., using Caco-2 cell monolayers) and ultimately in vivo pharmacokinetic studies to build a complete picture of how silylation impacts the ADME profile of Raloxifene. By applying the rigorous, causality-driven approach outlined here, researchers can make informed decisions, de-risk their development programs, and ultimately accelerate the journey from molecule to medicine.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-748. Available at: [Link]

-

Anstead, G. M., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879-884. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. Available at: [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Daina, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics, 16(1), 23. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Rani, M. S., et al. (2019). A Simple Colorimetric Method for the Determination of Raloxifene Hydrochloride in Pharmaceuticals Using Modified Romini's Reagent. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Sahoo, C. K., & Sahoo, N. K. (2024). Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. Chinese Journal of Analytical Chemistry. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

MedCrave. (2016). Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique. MedCrave Online Journal of Biology and Medicine. Available at: [Link]

-

Li, H., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Chemical Science, 14(20), 5436-5444. Available at: [Link]

-

ResearchGate. (n.d.). Development and validation of a dissolution method for Raloxifene hydrochloride in pharmaceutical dosage forms using RP-HPLC. Available at: [Link]

-

Sho, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3016-3023. Available at: [Link]

-

Ch, P. R. S., et al. (2019). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry, 12(2), 646-659. Available at: [Link]

-

Sharma, D., Soni, M., Kumar, S., & Gupta, G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-12. Available at: [Link]

-

Lee, K. C., et al. (2003). Synthesis and binding affinities of fluoroalkylated raloxifenes. Bioorganic & Medicinal Chemistry Letters, 13(16), 2755-2758. Available at: [Link]

-

Taylor, R. J. K., & Unsworth, W. P. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis. Available at: [Link]

-

PubMed. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Available at: [Link]

-

Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available at: [Link]

-

ResearchGate. (2016). Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique. Available at: [Link]

-

Bathini, P. K., et al. (2013). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 515-517. Available at: [Link]

-

Ying, G. G., Kookana, R. S., & Kumar, A. (2002). Environmental Fate and Chemistry of Raloxifene Hydrochloride. Environmental Toxicology and Chemistry, 21(4), 744-749. Available at: [Link]

-

ResearchGate. (2014). Does anyone know any method to silylate phenols in aqueous medium?. Available at: [Link]

-

Beaudette, T. T., et al. (2010). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 132(25), 8823-8829. Available at: [Link]

-

Zhang, H., et al. (2011). CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE. Drug Metabolism and Disposition, 39(11), 2153-2161. Available at: [Link]

-

PlumX Metrics. (n.d.). Mild base mediated desilylation of various phenolic silyl ethers. Available at: [Link]

-

ResearchGate. (2007). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Available at: [Link]

Sources

- 1. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]

- 2. cjap.ytbmed.net [cjap.ytbmed.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Colorimetric Method for the Determination of Raloxifene Hydrochloride in Pharmaceuticals Using Modified Romini's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 8. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. raytor.com [raytor.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. researchgate.net [researchgate.net]

- 20. ovid.com [ovid.com]

- 21. dissolutiontech.com [dissolutiontech.com]

Technical Guide: Identification of Raloxifene Metabolites Using Stable Isotope Labeling

Executive Summary

This technical guide details the workflow for identifying Raloxifene metabolites—specifically its isomeric glucuronides and reactive intermediates—using Stable Isotope Labeling (SIL) assisted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Raloxifene is a Selective Estrogen Receptor Modulator (SERM) characterized by extensive first-pass metabolism. The primary challenge in analyzing Raloxifene is differentiating its positional isomers (Raloxifene-4'-glucuronide vs. Raloxifene-6-glucuronide) and detecting low-abundance reactive intermediates in complex biological matrices. This guide advocates for a "Twin-Ion" (Mass Shift) strategy, utilizing a mixture of unlabeled (d0) and deuterated (d4) Raloxifene to create distinct spectral signatures that validate drug-derived ions against background noise.

Mechanistic Foundation

The Metabolic Challenge

Raloxifene undergoes rapid phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs). The two primary metabolic pathways involve direct glucuronidation at the 4'-hydroxyl or 6-hydroxyl positions.

-

Raloxifene-4'-glucuronide (R4G): Formed primarily by UGT1A10 and UGT1A8 (extra-hepatic).[1][2][3]

-

Raloxifene-6-glucuronide (R6G): Formed primarily by UGT1A1 and UGT1A8.

Because R4G and R6G are isobaric (same mass,

The Stable Isotope Labeling (SIL) Solution

By introducing a stable isotope-labeled analog (e.g., Raloxifene-d4) into the experimental incubation, researchers create a self-validating system.

-

The "Twin-Ion" Effect: When d0- and d4-Raloxifene are co-incubated (typically at a 1:1 ratio), every drug-related metabolite appears in the mass spectrum as a doublet separated by exactly 4 Daltons (accounting for charge state).

-

Noise Filtration: Biological matrix ions (lipids, peptides) do not exhibit this +4 Da spacing. This allows for the use of Isotope Pattern Filtering (IPF) algorithms to automatically extract metabolite signals from complex background noise.

Experimental Workflow

Reagents and Materials

-

Substrates: Raloxifene HCl (d0) and Raloxifene-d4 (d4-labeled typically on the hydroxyphenyl ring to ensure label retention during glucuronidation).

-

Enzyme Systems: Human Liver Microsomes (HLM) or recombinant UGTs (Corning/Gentest).

-

Trapping Agent: Reduced Glutathione (GSH) (required for capturing reactive quinone intermediates).

-

Cofactors: UDPGA (for glucuronidation) and NADPH (for oxidative pathways).

Protocol: The "Twin-Ion" Incubation

This protocol is designed to generate and identify both stable glucuronides and reactive adducts.

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of Raloxifene-d0 and Raloxifene-d4 in DMSO.

-

Prepare a Master Mix containing a 1:1 molar ratio of d0:d4 (final concentration 10 µM each).

-

-

Microsomal Incubation:

-

Matrix: Phosphate buffer (100 mM, pH 7.4) with MgCl2 (5 mM).

-

Protein: Add HLM (1.0 mg/mL protein concentration).

-

Additives: Add GSH (5 mM) to trap reactive electrophiles.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding cofactor mix (2 mM UDPGA + 1 mM NADPH).

-

Time Course: Incubate for 60 minutes.

-

-

Quenching and Extraction:

-

Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 v/v ratio).

-

Vortex for 1 min and centrifuge at 14,000 rpm for 10 min.

-

Collect supernatant for LC-MS/MS analysis.

-

LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Note: High efficiency is required to chromatographically separate the R4G and R6G isomers.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.[4]

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 90% B over 15 minutes.

-

MS Mode: Data Dependent Acquisition (DDA) or Full Scan with Isotope Trigger.

-

Scan Range: m/z 100–1000.

-

Trigger: Select ions with a +4 Da doublet partner for MS/MS fragmentation.

-

Visualization of Pathways & Workflow

Metabolic Pathway of Raloxifene

The following diagram illustrates the divergence between stable glucuronidation and bioactivation (oxidation).

Caption: Raloxifene metabolic pathways showing divergence into stable glucuronides and reactive quinone intermediates.

SIL-Assisted Identification Workflow

This diagram visualizes the logic flow for differentiating metabolites using the "Twin-Ion" pattern.

Caption: Logic flow for the "Twin-Ion" strategy to filter matrix noise and identify true metabolites.

Data Interpretation & Analysis

Differentiating Glucuronide Isomers

Since R4G and R6G have identical masses and similar fragmentation patterns (loss of the glucuronide moiety -176 Da), identification relies on chromatographic retention time and relative abundance .

| Parameter | Raloxifene-6-Glucuronide (R6G) | Raloxifene-4'-Glucuronide (R4G) |

| Precursor Ion (m/z) | 650.1 | 650.1 |

| SIL Doublet (d4) | 654.1 | 654.1 |

| Elution Order | Typically elutes earlier (more polar) | Typically elutes later |

| Major Fragment | 474.1 (Loss of Glucuronide) | 474.1 (Loss of Glucuronide) |

| Diagnostic Fragment | Requires MS3 or high-res MS to distinguish subtle ring cleavage | Requires MS3 or high-res MS |

| Primary Enzyme | UGT1A1 (Liver) | UGT1A10 (Intestine), UGT1A8 |

Critical Technical Note: The d4-label is typically located on the hydroxyphenyl ring. Glucuronidation adds a moiety but does not displace the aromatic protons. Therefore, the +4 Da shift is preserved in the glucuronide metabolites, confirming the core structure is intact.

Identifying Reactive Intermediates

Raloxifene can be bioactivated by CYP3A4 to a di-quinone methide.[5] This species is too unstable to detect directly.

-

Observation: In the presence of GSH, look for a peak at m/z 779 (Raloxifene + GSH - 2H).

-

SIL Validation: The d4-labeled analog will produce a peak at m/z 783 .

-

Interpretation: The presence of the 779/783 doublet confirms that the peak is a drug-derived GSH adduct, validating the bioactivation pathway.

References

-

Characterization of Raloxifene Glucuronid

- Source: N

-

URL:[Link]

-

Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay.

- Source: PubMed

-

URL:[Link]

-

CYP3A4-Mediated Oxygenation Versus Dehydrogen

- Source: N

-

URL:[Link]

-

FDA Clinical Pharmacology Review: Raloxifene (Evista).

- Source: FDA.gov

-

URL:[Link]

- Raloxifene 4'-glucuronide Product Inform

Sources

- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. experts.tsu.edu [experts.tsu.edu]

- 5. CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4

Introduction: Navigating the Nuances of a Deuterated Selective Estrogen Receptor Modulator Analog

6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 is a deuterated analog of a Raloxifene derivative, a compound belonging to the class of selective estrogen receptor modulators (SERMs). SERMs like Raloxifene exhibit tissue-specific estrogenic and anti-estrogenic effects, making them valuable tools in biomedical research, particularly in studies related to osteoporosis and breast cancer.[1] The introduction of deuterium, a stable isotope of hydrogen, is a common strategy in drug development to alter metabolic pathways, potentially enhancing the pharmacokinetic profile of a compound.[2] This specific analog, featuring a tert-butyldimethylsilyl (TBDMS) protecting group, is likely utilized in complex multi-step organic synthesis or as a metabolic standard in drug metabolism and pharmacokinetic (DMPK) studies.

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4. Given its nature as a deuterated, potent pharmaceutical compound, a multi-faceted approach to safety is paramount, integrating an understanding of the parent molecule's toxicology with the specific requirements for handling isotopically labeled and potentially hazardous substances.

Hazard Identification and Toxicological Profile

The available SDS for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene identifies the following hazards:

The primary toxicological concern with Raloxifene and its analogs stems from their metabolism. Studies have shown that Raloxifene can be oxidized to reactive quinoid species, such as diquinone methides and o-quinones.[4][5] These electrophilic metabolites have the potential to cause cellular toxicity.[4] Although deuteration can slow down metabolism, the potential for the formation of these toxic metabolites cannot be disregarded.[2]

As a SERM, Raloxifene analogs can also have potent endocrine-disrupting effects.[1][6] Therefore, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI), with stringent measures to prevent personnel exposure.

Table 1: Hazard Summary

| Hazard Classification | Description | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3] |

| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | [3] |

| Potential Carcinogenicity | While Raloxifene has not been shown to be carcinogenic in the same way as Tamoxifen, its potential for genotoxicity through reactive metabolites warrants caution.[7] | [4][7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [8] |

| Endocrine Disruption | As a SERM, it can interfere with the endocrine system. | [1][6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling potent compounds like 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 is a robust system of engineering controls, supplemented by appropriate personal protective equipment (PPE).[9]

Engineering Controls

Primary containment is crucial to prevent the compound from escaping into the laboratory environment.[9] All handling of the solid material or its solutions should be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure. The facility's air handling system should be designed for single-pass airflow to avoid cross-contamination.[9]

Personal Protective Equipment (PPE)

PPE should be considered the final line of defense after all engineering controls have been implemented.[9] A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Consult the glove manufacturer's compatibility data for the specific solvents being used.[2]

-

Body Protection: A disposable, long-sleeved, seamless gown that closes in the back is essential.[10] For handling larger quantities or in situations with a higher risk of spillage, coveralls made of a material like Tyvek® are recommended.[11]

-

Eye and Face Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[10]

-

Respiratory Protection: For weighing and handling the solid compound, a respirator is necessary to prevent inhalation of airborne particles. An N95 respirator is a minimum requirement, though a powered air-purifying respirator (PAPR) may be more appropriate for higher-risk procedures.[10][12]

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocols: Maintaining Compound Integrity and Safety

The dual considerations of chemical stability and isotopic purity dictate the stringent handling and storage requirements for deuterated compounds.[13]

General Handling

-

Inert Atmosphere: To prevent degradation and isotopic exchange, handle the compound under a dry, inert atmosphere such as argon or nitrogen whenever possible.[2][14]

-

Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or allowing the compound to come into contact with skin and eyes.[3]

-

Weighing: Weigh the solid compound in a ventilated balance enclosure or a fume hood to contain any airborne particles.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the isotopic enrichment of the compound.[13]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | 2-8°C for short-term storage; -20°C for long-term storage. | To minimize thermal degradation. | [13] |

| Light | Store in an amber, tightly sealed container. | To prevent photodegradation. | [13] |

| Humidity | Store in a desiccator or a controlled low-humidity environment. | To prevent absorption of atmospheric moisture, which can lead to isotopic dilution through H/D exchange. | [13][15] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. | [13] |

Emergency Procedures: Preparedness and Response

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician immediately. Do NOT induce vomiting.[3][8]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and protect personnel.

Experimental Protocol: Spill Decontamination

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

-

Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described in Section 2.2.

-

Contain the Spill:

-

For Solids: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

-

For Liquids: Cover the spill with a suitable absorbent material (e.g., diatomite, universal binders).[16]

-

-

Decontamination:

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area by scrubbing with alcohol, followed by a soap and water wash.[16]

-

-

Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste in accordance with institutional and local regulations.

-

Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) office.[2]

Caption: Spill Response Workflow.

Waste Disposal

All materials contaminated with 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4, including empty containers, unused product, and contaminated PPE, must be treated as hazardous chemical waste.[2]

-

Segregation: Collect different types of waste (solid, liquid, halogenated, non-halogenated) in separate, clearly labeled, and compatible containers.[2]

-

Labeling: All waste containers must be accurately labeled with their contents.

-

Storage: Keep waste containers closed and store them in a designated, well-ventilated satellite accumulation area.

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour this compound or its solutions down the drain.[2]

Conclusion

The safe and effective use of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 in a research setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By combining the toxicological knowledge of the parent Raloxifene molecule with the specific handling requirements for potent and deuterated compounds, researchers can mitigate risks to themselves and the environment. Adherence to the principles of containment, the diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of a robust safety culture when working with such specialized chemical entities.

References

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.

- Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.

- DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.

- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

- Containment of High-Potency Products in a GMP Environment. BioProcess International.